molecular formula C6H5N3O3 B3023434 2-Nitroisonicotinamide CAS No. 60780-17-8

2-Nitroisonicotinamide

Cat. No.: B3023434
CAS No.: 60780-17-8
M. Wt: 167.12 g/mol
InChI Key: XPPIIYHZGYTOTA-UHFFFAOYSA-N
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Description

2-Nitroisonicotinamide is a nitro-substituted derivative of isonicotinamide, characterized by a nitro (-NO₂) group at the 2-position of the pyridine ring. The compound’s nitro and amide moieties likely confer unique electronic and steric properties, influencing reactivity in pharmaceutical or materials science contexts.

Properties

IUPAC Name

2-nitropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c7-6(10)4-1-2-8-5(3-4)9(11)12/h1-3H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPIIYHZGYTOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531298
Record name 2-Nitropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60780-17-8
Record name 2-Nitropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroisonicotinamide typically involves the nitration of isonicotinamide. One common method is the reaction of isonicotinamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the second position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Nitroisonicotinamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2-Aminoisonicotinamide.

    Substitution: Various substituted isonicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitroisonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Nitroisonicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive nitrogen species or by acting as an electron-withdrawing group that influences the compound’s reactivity.

Comparison with Similar Compounds

Ranitidine Nitroacetamide (Related Compound)

  • Structure: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide .
  • Comparison : Unlike 2-nitroisonicotinamide’s fused pyridine-amidine system, Ranitidine’s nitroacetamide derivative features a furan-thioether backbone. The nitro group in both compounds enhances electrophilicity, but the furan ring in Ranitidine’s impurity introduces distinct solubility and metabolic stability profiles.

5-Nitroisoquinoline Derivatives

  • Structure: Nitro groups at the 5-position of isoquinoline, with amidation at adjacent sites .
  • Comparison: Positional isomerism (2-nitro vs. 5-nitro) significantly alters electronic distribution. The 2-nitro group in isonicotinamide may sterically hinder nucleophilic attack compared to the 5-nitro configuration in isoquinoline, affecting reaction kinetics in SN2 or SNH pathways .

Functional Group Analysis

Compound Nitro Position Core Heterocycle Key Reactivity
This compound 2-position Pyridine Electrophilic substitution, redox
Ranitidine Nitroacetamide 2-position Furan Hydrolysis, thioether cleavage
5-Nitroisoquinoline Amides 5-position Isoquinoline SNH amidation, ring functionalization

Key Findings :

  • Stability : Nitroacetamides (e.g., Ranitidine derivatives) exhibit instability under thermal or hydrolytic conditions, suggesting that this compound may require stabilization via steric protection or formulation additives .

Biological Activity

2-Nitroisonicotinamide (2-NINA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with 2-NINA, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinamide, featuring a nitro group at the 2-position. Its structural formula can be represented as follows:

C6H6N4O2\text{C}_6\text{H}_6\text{N}_4\text{O}_2

This compound exhibits unique reactivity due to the presence of the nitro group, which can undergo reduction to form reactive intermediates that interact with various biological targets.

The biological activity of 2-NINA primarily involves:

  • Reduction to Amino Derivatives : The nitro group can be enzymatically reduced to an amino group, leading to the formation of reactive intermediates that interact with nucleic acids and proteins, resulting in cytotoxic effects.
  • Interaction with Molecular Targets : 2-NINA can modulate the activity of enzymes and receptors through hydrogen bonding and hydrophobic interactions, influencing various physiological responses.

Antimicrobial Properties

Research has indicated that 2-NINA exhibits antimicrobial activity against several bacterial strains. A study showed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

In vitro studies have demonstrated that 2-NINA possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, in a study involving leukemia cells, treatment with 2-NINA resulted in a significant reduction in cell viability .

Cell Line IC50 (µM) Mechanism
HL-60 (Leukemia)15.5Induction of apoptosis
MCF-7 (Breast)20.3Cell cycle arrest
A549 (Lung)18.7Reactive oxygen species

Enzyme Inhibition

Studies have explored the inhibitory effects of 2-NINA on various enzymes, particularly monoamine oxidase B (MAO-B). It has shown low inhibition rates but is being investigated for its potential as a lead compound in drug development targeting neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 2-NINA on a panel of cancer cell lines. The results indicated that it suppressed tumor growth significantly in multiple types of cancers:

  • Methodology : The study utilized a library of cancer cell lines including breast, lung, and colon cancers.
  • Results : The compound demonstrated over 60% inhibition in certain cell lines at concentrations below 20 µM.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of 2-NINA against Mycobacterium tuberculosis:

  • Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
  • Results : The MIC for Mycobacterium tuberculosis was found to be approximately 5 µg/mL, indicating promising activity against this pathogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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